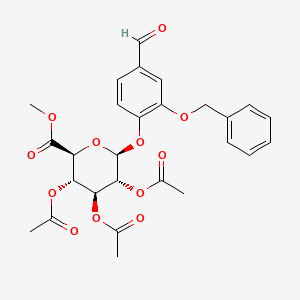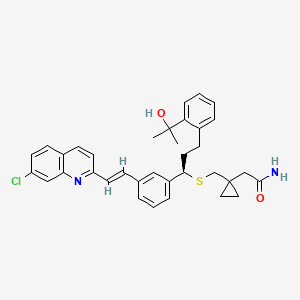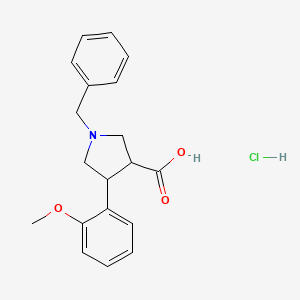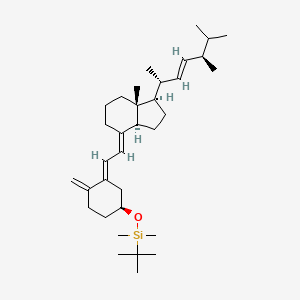
4-METHYLNONAN-5-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-METHYLNONAN-5-OL is an organic compound with the molecular formula C10H22O. It is a type of alcohol, specifically a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the fifth carbon of a nonane chain, which also has a methyl group attached to the fourth carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-METHYLNONAN-5-OL typically involves the reduction of 4-methyl-5-nonanone. The process begins with the preparation of 4-methyl-5-nonanone through a nucleophilic substitution reaction involving 2-methylpentanoic anhydride and an n-butyl nucleophilic reagent. The resulting 4-methyl-5-nonanone is then subjected to a reduction reaction using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 4-METHYLNONAN-5-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methyl-5-nonanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: As mentioned earlier, it is typically synthesized through the reduction of 4-methyl-5-nonanone.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride for conversion to chlorides, followed by nucleophilic substitution reactions.
Major Products:
Oxidation: 4-methyl-5-nonanone.
Reduction: this compound (if starting from 4-methyl-5-nonanone).
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-METHYLNONAN-5-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Industry: It is used in the formulation of fragrances and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-METHYLNONAN-5-OL, particularly in its role as a pheromone, involves its interaction with olfactory receptors in insects. The compound binds to specific receptors, triggering a behavioral response that leads to aggregation. The exact molecular targets and pathways involved in this process are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
4-METHYLNONAN-5-ONE: The ketone analog of 4-METHYLNONAN-5-OL, differing by the presence of a carbonyl group instead of a hydroxyl group.
5-NONANOL: A similar alcohol but without the methyl substitution at the fourth carbon.
4-METHYL-5-NONANAL: An aldehyde analog with a formyl group at the fifth carbon.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical properties and biological activities. Its role as a pheromone in insect behavior is particularly noteworthy, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
152045-16-4 |
|---|---|
Formule moléculaire |
C10H22O |
Poids moléculaire |
158.28 |
Synonymes |
4-METHYLNONAN-5-OL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol;dihydrobromide](/img/structure/B1146041.png)


![2,2,2-trideuterio-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone](/img/structure/B1146051.png)


